2-Chloro-6-thien-2-ylnicotinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-thien-2-ylnicotinic acid typically involves the chlorination of 6-thien-2-ylnicotinic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:
6-thien-2-ylnicotinic acid+SOCl2→2-Chloro-6-thien-2-ylnicotinic acid+SO2+HCl
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-thien-2-ylnicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thienyl group can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol). These reactions typically require a base (e.g., sodium hydroxide) and are carried out in polar solvents (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution Reactions: Products include various substituted nicotinic acid derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used, leading to different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-6-thien-2-ylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Properties
IUPAC Name |
2-chloro-6-thiophen-2-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-9-6(10(13)14)3-4-7(12-9)8-2-1-5-15-8/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAOMYBVOCRWAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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